(2R)-3-Cyclohexylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Cyclohexylbutan-2-amine is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Cyclohexylbutan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing large reactors for the hydrogenation process.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance the efficiency and yield of the chiral resolution step.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Cyclohexylbutan-2-amine undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R)-3-Cyclohexylbutan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, particularly in the study of enzyme interactions and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-Cyclohexylbutan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Cyclohexylbutan-2-amine: The enantiomer of (2R)-3-Cyclohexylbutan-2-amine, with different biological activity.
Cyclohexylamine: A simpler analogue with a similar cyclohexyl group but lacking the butan-2-amine structure.
Phenylbutan-2-amine: A structurally related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2R)-3-cyclohexylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-YGPZHTELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.